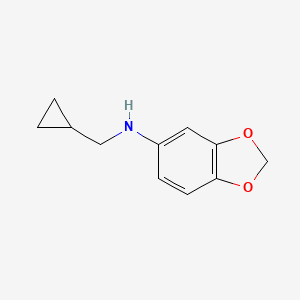

N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzodioxole ring system, which is a fused structure of two oxygen atoms and a benzene ring, and a cyclopropylmethyl group attached to the nitrogen atom of the amine group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2H-1,3-benzodioxol-5-amine as the starting material.

Reaction Steps: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2H-1,3-benzodioxol-5-amine with cyclopropylmethyl halide (e.g., cyclopropylmethyl chloride) in the presence of a base such as triethylamine.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods:

Scale-Up: For industrial-scale production, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to ensure consistent product quality.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are used, with bases like triethylamine facilitating the reaction.

Major Products Formed:

Oxidation Products: Various hydroxylated and carboxylated derivatives.

Reduction Products: Reduced amines and amides.

Substitution Products: Alkylated and acylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and pain management.

Industry: The compound is used in the synthesis of various industrial chemicals, including dyes, pigments, and polymers.

Mecanismo De Acción

The mechanism by which N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

N-(cyclopropylmethyl)glycine: A related compound with a similar cyclopropylmethyl group but a different core structure.

2H-1,3-benzodioxol-5-amine: The parent compound without the cyclopropylmethyl group.

N-cyclopropylmethyl derivatives of other benzodioxoles: Compounds with similar structures but different substituents on the benzodioxole ring.

Uniqueness: N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine is unique due to its specific combination of the cyclopropylmethyl group and the benzodioxole ring, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-(cyclopropylmethyl)-2H-1,3-benzodioxol-5-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the presence of a benzodioxole moiety and a cyclopropylmethyl group. Its molecular formula is C13H15N2O2, indicating the presence of 13 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structural integrity of this compound is crucial for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Nitric Oxide Synthase (NOS) : Similar compounds have shown promise as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. These inhibitors can improve cellular permeability and minimize off-target effects .

- Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative activity against K-562 leukemia and MCF-7 breast adenocarcinoma cells with IC50 values ranging from 83 to 368 μM .

Biological Activity Data

A summary table below outlines the biological activities associated with this compound and related compounds:

Case Studies

- Neuroprotective Potential : A study examining similar compounds indicated their potential in neuroprotection by selectively inhibiting nNOS. This could provide therapeutic benefits in conditions like Alzheimer's disease where excessive nitric oxide production is detrimental .

- Cancer Therapeutics : In vitro studies on related benzodioxole compounds have shown promising results in inhibiting tumor growth. For instance, a compound with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for further drug development targeting malignancies .

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-8(1)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5,8,12H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLGUDHCGRBFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.